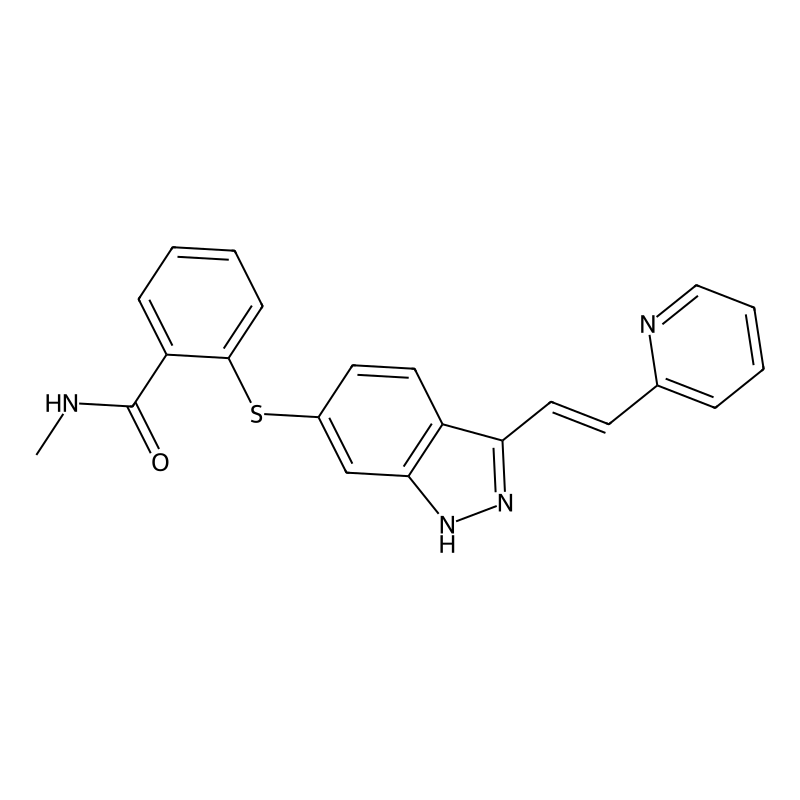

Axitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Axitinib pharmacokinetics CYP3A4 metabolism half-life

Core Pharmacokinetic Parameters of Axitinib

| Parameter | Value | Details & Conditions |

|---|---|---|

| Absolute Bioavailability | 58% | Following a 5 mg oral dose [1] [2] |

| Time to Cmax (Tmax) | 2.5 - 4.1 hours | After oral administration [1] [2] [3] |

| Effective Half-Life (T1/2) | 2.5 - 6.1 hours | In plasma [1] [2] [3] |

| Protein Binding | >99% | Preferentially to albumin and α1-acid glycoprotein [1] [2] |

| Apparent Volume of Distribution (Vd) | 160 L | [3] |

| Primary Route of Elimination | Hepatic Metabolism | Fecal (41%) and urinary (23%) excretion; 12% of fecal excretion is unchanged drug [3] |

Metabolism and Enzyme Kinetics

This compound is metabolized primarily in the liver. Detailed in vitro studies using human liver microsomes (HLMs) and recombinant enzymes have characterized the specific enzymes involved.

Primary Metabolic Pathways

The major circulating metabolites in human plasma are the sulfoxide (M12) and the N-glucuronide (M7), both considered pharmacologically inactive [4] [5]. The following diagram illustrates the primary and secondary metabolic pathways of this compound.

This compound metabolic pathways and contributing enzymes [4] [5] [6]

Enzyme Contribution and Kinetics

The contribution of individual enzymes to this compound's metabolism has been quantified through kinetic studies [6]:

| Enzyme | Reaction | Apparent Km (μM) | Apparent Vmax (pmol·min⁻¹·mg⁻¹ or pmol·min⁻¹·pmol⁻¹) | Relative Contribution |

|---|---|---|---|---|

| CYP3A4 | Sulfoxide (M12) Formation | 4.0 | 9.6 (pmol·min⁻¹·pmol⁻¹) | ~66% of oxidative clearance |

| CYP3A5 | Sulfoxide (M12) Formation | 1.9 | 1.4 (pmol·min⁻¹·pmol⁻¹) | ~15% of oxidative clearance |

| UGT1A1 | N-glucuronide (M7) Formation | 0.75 | 8.3 (pmol·min⁻¹·mg⁻¹) | Primary UGT enzyme |

Key Clinical Pharmacology & Drug Interactions

The central role of CYP3A4/5 in this compound's clearance makes it susceptible to clinically significant drug-drug interactions.

Impact of CYP3A4/5 Inhibitors and Inducers

Clinical studies in healthy volunteers have quantified the effects of co-administered strong CYP3A4/5 modulators [4] [1] [2]:

| Precipitant Drug (Mechanism) | Effect on this compound Cmax | Effect on this compound AUC |

|---|---|---|

| Ketoconazole (Strong Inhibitor) | Increase of 1.5-fold (90% CI: 1.33-1.70) | Increase of 2.1-fold (90% CI: 1.84-2.30) |

| Rifampin (Strong Inducer) | Decrease of 71% | Decrease of 79% |

Based on this data, concomitant use with strong CYP3A4/5 inhibitors or inducers should be avoided. If co-administration with a strong inhibitor is unavoidable, the this compound dose should be reduced by approximately 50% [7].

Experimental & Analytical Methodologies

Clinical Drug Interaction Study Protocol

A standard clinical study design to evaluate the effect of a CYP3A4 inhibitor on this compound pharmacokinetics is a randomized, single-blind, two-way crossover study [4]:

- Subjects: Healthy volunteers (e.g., n=32), aged 18-55.

- Treatments:

- Treatment A: A single 5 mg oral dose of this compound.

- Treatment B: Oral ketoconazole (400 mg/day) for 7 days, with a single 5 mg dose of this compound co-administered on day 4.

- Pharmacokinetic Sampling: Intensive blood sampling over 48-96 hours post-axitinib dose to characterize the plasma concentration-time profile.

- Primary Endpoints: Geometric mean ratios for AUC from time zero to infinity (AUC∞) and maximum plasma concentration (Cmax).

In Vitro Metabolism and Phenotyping

Detailed in vitro protocols characterize the enzymes responsible for this compound metabolism [5] [6]:

- Reaction Phenotyping: Incubation of this compound with a panel of recombinant human CYP and UGT enzymes to identify those capable of producing M12 and M7.

- Chemical Inhibition in HLMs: Use of isoform-selective chemical inhibitors (e.g., Cyp3cide for CYP3A4) to confirm the contribution of specific enzymes.

- Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) for metabolite formation in HLMs and recombinant enzymes.

Analytical Method for Quantification (UPLC-MS/MS)

A modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be developed for this compound quantification in plasma [8]:

- Sample Preparation: Protein precipitation with acetonitrile.

- Chromatography:

- Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

- Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid.

- Mass Spectrometry:

- Ionization: Electrospray ionization (ESI), positive ion mode.

- Detection: Multiple reaction monitoring (MRM).

- Ion Transitions: m/z 387 → 355.96 for this compound.

- Validation: The method is validated for linearity (e.g., 0.5–100 ng/mL), precision, accuracy, and recovery.

References

- 1. Clinical pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of this compound | Clinical Pharmacokinetics [link.springer.com]

- 3. This compound [en.wikipedia.org]

- 4. Effect of ketoconazole on the pharmacokinetics of this compound in healthy... [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Kinetic Characterization of this compound Metabolism [sciencedirect.com]

- 6. In Vitro Kinetic Characterization of this compound Metabolism [pubmed.ncbi.nlm.nih.gov]

- 7. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 8. UPLC-MS/MS analysis of this compound and pharmacokinetic ... [sciencedirect.com]

Axitinib IC50 values for VEGFR1 VEGFR2 VEGFR3

Axitinib IC50 Values for VEGFRs

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for key receptor tyrosine kinases, demonstrating its high potency and selectivity [1] [2] [3].

| Target | Reported IC50 Values | Additional Targets (with IC50) |

|---|---|---|

| VEGFR1 | 0.1 nM [1] [2] | PDGFRβ: 1.6 nM [1] [3] |

| VEGFR2 | 0.2 nM [1] [2] | c-Kit: 1.7 nM [1] [3] |

| VEGFR3 | 0.1 - 0.3 nM [1] [2] |

This compound's potency against VEGFRs is approximately 10-fold greater than that of other TKIs like pazopanib, sunitinib, and sorafenib [1]. It is classified as a Type I kinase inhibitor, binding to the active "DFG-in" conformation of the ATP-binding pocket [4].

Mechanism of Action & Signaling Pathway

This compound competitively binds to the intracellular ATP-binding site of VEGFRs, stabilizing them in an inactive conformation and inhibiting downstream pro-angiogenic signaling [1] [5]. The following diagram illustrates the VEGF/VEGFR signaling pathway and the point of inhibition by this compound.

VEGF/VEGFR signaling pathway and this compound inhibition.

The primary downstream pathways activated by VEGFR2 include the RAF/MEK/ERK pathway (regulating cell survival and proliferation) and the PI3K/AKT/mTOR pathway (influencing vascular permeability and cell invasion) [5]. By blocking VEGFR activation, this compound effectively suppresses these processes.

Experimental Context & Resistance Mechanisms

In vitro assays to determine IC50 values, such as the HotSpot assay, typically involve incubating the kinase enzyme with a range of this compound concentrations in a reaction buffer. The remaining kinase activity is measured after a period of incubation, often by detecting the incorporation of ³³P-ATP into a substrate [6].

Despite its high potency, tumors can develop resistance to this compound. A 2025 multi-omics study revealed that resistance is primarily driven by pre-existing transcriptomic and proteomic profiles rather than new mutations in the VEGFRs themselves [7]. The study identified two major context-specific resistance subtypes:

- In blood-derived cancers: Resistance involves rewiring of purine metabolism and leveraging alternative growth factor signaling [7].

- In solid tumors: Resistance is characterized by adaptation to hypoxia, including ECM remodeling, immune evasion, and senescence-induced paracrine signaling [7].

Research Implications

The high selectivity of this compound for VEGFRs makes it a valuable tool in cancer research. Its well-defined mechanism and potency also make it a benchmark for developing new VEGFR inhibitors [4]. Furthermore, its potential is being explored beyond oncology, such as in treating pathological retinal angiogenesis in conditions like diabetic retinopathy [8].

References

- 1. This compound: A Review of its Safety and Efficacy in the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | VEGFR [tocris.com]

- 3. This compound | VEGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Recent progress on vascular endothelial growth factor ... [jhoonline.biomedcentral.com]

- 5. Recent advances of anti-angiogenic inhibitors targeting ... [frontiersin.org]

- 6. Vorolanib, sunitinib, and this compound: A comparative study of ... [journals.plos.org]

- 7. Deciphering context-specific this compound escape pathways via ... [pmc.ncbi.nlm.nih.gov]

- 8. Anti-angiogenic and antioxidant effects of this compound in human ... [frontiersin.org]

Axitinib metabolites and glucuronidation pathways

Axitinib Metabolites and Pathways

This compound is metabolized through oxidative pathways primarily by cytochrome P450 enzymes and direct conjugation via UDP-glucuronosyltransferases. The major circulating metabolites are pharmacologically inactive [1] [2].

| Metabolite ID | Pathway / Description | Primary Location | Approximate Abundance | Key Enzymes |

|---|---|---|---|---|

| M7 (N-glucuronide) | Direct N-glucuronidation of parent drug [1] [2] | Plasma (Major) | 50.4% of circulating radioactivity [2] | UGT1A9 [1] |

| M12 (Sulfoxide) | Sulfoxidation of parent drug [1] [2] | Plasma (Major) | 16.2% of circulating radioactivity [2] | CYP3A4/5, FMO1, FMO3 [1] |

| M5 (Carboxylic acid) | Carbon-carbon bond cleavage via putative epoxide (M12a) and Baeyer-Villiger rearrangement [2] | Urine | 5.7% of dose [2] | Primarily CYP3A4/5 [1] |

| M14/M15 | Further oxidation (sulfone) of M12 [2] | Feces | 5.7% of dose [2] | CYP3A4/5 [1] |

| M9 | Sulfoxide/N-oxide [2] | Urine | 1.7% of dose [2] | CYP3A4/5 [1] |

| M8a | Hydroxymethyl glucuronide [2] | Urine | 1.3% of dose [2] | UGT1A9 [1] |

| Unchanged this compound | - | Feces | 12% of dose [2] | - |

The following diagram illustrates the primary metabolic pathways of this compound and the enzymes responsible.

This compound is primarily metabolized via oxidative (green) and conjugative (blue) pathways.

Experimental Protocols for In Vitro Metabolism Studies

The following methodologies are adapted from studies used to characterize this compound's metabolism [1].

Metabolite Profiling in Human Liver Microsomes (HLMs)

- Objective: To identify and quantify the oxidative metabolites of this compound.

- Incubation System: The typical incubation mixture contains HLMs (0.5 mg/mL protein), a 1 µM concentration of [14C]this compound, an NADPH-regenerating system, and phosphate buffer in a final volume [1].

- Procedure: Pre-incubate the system for 3-5 minutes, then initiate the reaction by adding the NADPH-regenerating system. Incubate at 37°C for 45 minutes. Terminate the reaction by adding cold acetonitrile. Vortex, centrifuge, and analyze the supernatant using LC-radiometric detection for metabolite profiling [1].

- Key Analysis: Metabolites are identified by their retention times and characterized by mass spectrometry.

Reaction Phenotyping with Chemical Inhibitors

- Objective: To delineate the contribution of specific CYP enzymes to this compound's oxidative metabolism.

- Inhibition System: Incubations are performed in HLMs with this compound, both in the presence and absence of selective chemical inhibitors.

- Procedure: Co-incubate this compound with inhibitors like ketoconazole (1 µM) for CYP3A. Use a broad-range inhibitor cocktail as a control. The percentage of inhibition is calculated by comparing metabolite formation rates with and without the inhibitor [1].

Enzyme Kinetics of Glucuronidation

- Objective: To characterize the kinetics of this compound N-glucuronide (M7) formation and identify the responsible UGT enzyme.

- Incubation System: Use recombinant human UGT isoforms or human liver microsomes. The reaction mixture contains the enzyme source, 50 µg/mL alamethicin, and 125 mM Tris-HCl buffer. Pre-incubate on ice for 15 minutes [1].

- Procedure: Initiate the reaction by adding the co-factor UDPGA (5 mM). Incubate at 37°C for 45 minutes and terminate with cold acetonitrile. Quantify the formed M7 using LC-MS/MS with a stable labeled internal standard [1].

- Kinetic Analysis: Fit the rate of M7 formation versus this compound concentration data to the Michaelis-Menten model to determine kinetic parameters (Km and Vmax).

Pharmacokinetic and Clinical Considerations

| Parameter | Detail | Clinical Implication |

|---|---|---|

| Primary Clearance | Extensive hepatic metabolism [3] [2] | Less than 1% of parent drug recovered in urine [2]. |

| Main Excretion Routes | Feces (~41%) and Urine (~23%) [2] | Recovery is mainly as metabolites. |

| Key Drug Interactions | Strong CYP3A4 inhibitors/inducers [3] [1] | Coadministration requires dose adjustment (e.g., avoid strong CYP3A4 inducers). |

| Bioavailability | 58% [4] | - |

References

- 1. In Vitro Kinetic Characterization of this compound Metabolism [sciencedirect.com]

- 2. Pharmacokinetics, metabolism, and excretion of [14C] ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Metabolism, and Excretion of [14C] ... [sciencedirect.com]

- 4. Clinical Pharmacology of this compound : Clinical Pharmacokinetics [ovid.com]

Axitinib thermal behavior DSC analysis melting point

Thermal Behavior and Melting Data

The table below summarizes the thermal characteristics of axitinib's common solid forms, including solvates and a new polymorph [1] [2].

| Solid Form | Composition (this compound : Solvent) | Key Thermal Characteristics (DSC/TGA) | Reported Melting Endotherm |

|---|---|---|---|

| Form A (Raw Material) | Not Applicable | Not fully detailed in provided context. | --- |

| Acetonitrile Solvate (S1) | 3 : 1 [2] | TGA: Mass loss from solvent release [1]. DSC: Two endothermic peaks (solvent removal, then melting) [1]. | Second endothermic peak [1]. | | DMF Solvate (S2) | 1 : 1 [2] | TGA: Rapid mass loss [1]. DSC: Sharp endothermic peak from desolvation, typical of an "independent-site" solvate, followed by melting [1]. | Second endothermic peak [1]. | | Acetic Acid + Water Solvate (S3-1) | 2 : 3 : 1.5 [2] | TGA: Rapid mass loss [1]. DSC: Sharp endothermic peak from desolvation, typical of an "independent-site" solvate, followed by melting [1]. | Second endothermic peak [1]. | | Acetic Acid Solvate (S3-2) | 2 : 1 [2] | TGA: Two-stage mass loss (low-temp channel loss, then high-temp independent-site loss) [1]. DSC: Complex endotherms from multi-step desolvation and melting [1]. | Final melting endotherm [1]. | | Methanol Solvate (S4) | 2 : 1 [2] | TGA: Mass loss from solvent release [1]. DSC: Three endotherms (~480 K phase transition, solvent removal, then melting) [1]. | Third endothermic peak (melting) [1]. | | New Polymorph (Form Z) | Not Applicable | DSC: Observed after desolvation of certain solvates (e.g., methanol solvate); melting point differs from known forms [1]. | Distinct from starting material (Form A) [1]. |

Experimental Protocol for Thermal Analysis

This workflow outlines the key steps for preparing and characterizing this compound solvates and polymorphs.

Step-by-Step Methodology [1] [2]:

Solvate Preparation via Slurry Crystallization:

- Procedure: Suspend the starting material (this compound Form A) in various pure solvents or solvent mixtures (e.g., acetonitrile, DMF, acetic acid, methanol). Slurry the mixture for 24 hours under continuous stirring at room temperature.

- Separation: Collect the resulting solid by filtration and allow it to air-dry briefly.

Desolvation to Obtain New Polymorphs:

- Solid-Phase Desolvation: Heat the prepared solvates to a temperature above their desolvation point (as indicated by TGA) but below their melting point. This can be done in a conventional oven or using a microwave.

- Solvent-Mediated Phase Transformation (SMPT): Expose a solvate to the vapor of a different solvent in a closed environment, or suspend it in a new liquid solvent that facilitates the transformation.

Characterization of Solid Forms:

- Simultaneous TGA-DSC Analysis: Perform thermal analysis using a TGA/DSC instrument. A typical method involves heating a 5-10 mg sample in a sealed pinhole aluminum pan from room temperature to beyond the melting point (e.g., 30°C to 350°C) at a constant heating rate (e.g., 10 K/min) under a nitrogen purge [3].

- Supplementary Techniques:

- PXRD: Use to confirm crystal structure and identify different polymorphs.

- FT-IR: Detect functional groups and observe shifts caused by solvent inclusion or polymorphic change.

Key Technical Insights for Researchers

- Solvate Structure Dictates Thermal Profile: The shape of the DSC endotherm (sharp vs. broad) and the mass loss profile in TGA provide clues about the solvate's internal structure. Sharp peaks suggest "independent-site" solvates, while broad peaks indicate "channel-type" solvates [1] [2].

- Desolvation as a Pathway to New Polymorphs: Desolvation is not just a degradation pathway but a strategic tool for discovering new, potentially more bioavailable polymorphs of this compound, such as the reported Form Z [1].

- Complexity of Acetic Acid Systems: The ratio of this compound to acetic acid is critical. It can lead to different outcomes: a stable solvate (S3-2) or a direct crystallization into another known polymorph (Form IV) [1] [2].

References

Axitinib physiochemical compatibilities FTIR analysis

FTIR Analysis of Axitinib and Its Solid Forms

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the molecular structure of this compound and identifying interactions in its various solid forms, such as solvates and amorphous solid dispersions (ASDs).

The table below summarizes the characteristic FTIR peaks for this compound (Form A) and the observed shifts in its solvates.

| Solid Form | Characteristic FTIR Peaks and Observed Shifts | Functional Group Assignment |

|---|---|---|

| This compound (Form A) - Raw Material | Reference spectrum. | - |

| AXTN-Acetonitrile Solvate (S1) | • New band appears at 2960–2970 cm⁻¹ | • C−H stretching vibration of acetonitrile solvent molecules [1] [2]. |

| AXTN-DMF Solvate (S2) | • New band at 2960–2970 cm⁻¹ • Strong peak at ~1675 cm⁻¹ | • C−H stretching of DMF • C=O stretching vibration of the amide group in DMF [1] [2]. | | AXTN-Acetic Acid Solvate (S3-2) | • New band at 2960–2970 cm⁻¹ • C=O peak observed at ~1705 cm⁻¹ | • C−H stretching of acetic acid • C=O stretching of the carboxylic acid group [1] [2]. | | AXTN-Methanol Solvate (S4) | • New peak at ~3205 cm⁻¹ | • O−H stretching vibration of methanol solvent molecules [1] [2]. | | This compound in Amorphous Solid Dispersions (ASDs) | Shifts in characteristic drug peaks indicate physical interaction, primarily hydrogen bonding, between AXTN and polymeric excipients (e.g., HPMCAS HF) [3]. | |

Experimental Protocols for Key Analyses

FTIR Spectroscopy Analysis

- Objective: To identify functional groups and detect interactions between this compound and solvents or excipients.

- Methodology:

- Instrument: Use an FTIR spectrometer (e.g., Perkin Elmer Spectrum GX).

- Sample Preparation: Prepare samples using the KBr pellet method or ATR (Attenuated Total Reflectance) technique.

- Data Acquisition: Record spectra in the range of 4000–400 cm⁻¹. Compare the spectra of the raw material (Form A) with the various solvates or formulations to identify peak shifts, disappearances, or new peaks [1] [2].

Thermal Analysis for Solvate Characterization

- Objective: To confirm the formation of solvates, determine their type, and calculate the drug-to-solvent ratio.

- Methodology:

- Instrument: Simultaneous TGA-DSC apparatus (e.g., NETZSCH STA 449).

- Procedure:

- Weigh a small sample (typically 2-5 mg) into an alumina crucible.

- Heat the sample from 30°C to 350°C at a constant rate (e.g., 10 K/min) under a nitrogen purge.

- Data Analysis:

- TGA: The mass loss step corresponds to solvent loss. The weight loss percentage is used to calculate the stoichiometry of the solvate.

- DSC: The endothermic peaks correspond to solvent removal (desolvation) and melting of the material. The shape of the desolvation peak (sharp vs. broad) helps classify the solvate type (e.g., independent site vs. channel-type) [1] [4] [2].

Preparation of this compound Solvates

- Objective: To generate different solvates of this compound for subsequent characterization.

- Methodology:

Compatibility Studies for Formulation Development

- Objective: To ensure the physicochemical stability of this compound when blended with pharmaceutical excipients.

- Methodology:

- Blending: Accurately weigh this compound and excipients (e.g., HPMC K4M, HPMC K15M, PVP) and blend them thoroughly in a mortar and pestle or a tumble mixer.

- Accelerated Stability Studies: Store the physical mixtures under stressed conditions (e.g., elevated temperature and humidity).

- Analysis: After a specified period, analyze the mixtures using DSC and FTIR to detect any changes in crystallinity, melting point, or chemical interactions [3] [4].

Compatibility Considerations for Formulation

The formation of solvates and polymorphs significantly impacts this compound's properties. Research has identified over 60 solvates and multiple polymorphic forms (I, IV, VI, XXV, XLI, etc.) [1] [2].

- Impact of Solid Form: Different polymorphs, hydrates, and solvates exhibit variations in solubility, dissolution rate, stability, and ultimately, bioavailability. For instance, new solid forms like the desolvated Form Z discovered in recent studies offer opportunities to tailor these properties [1] [2].

- Strategy for Solubility Enhancement: Formulating this compound as an Amorphous Solid Dispersion (ASD) is a proven strategy to enhance solubility and oral bioavailability. Excipients like HPMCAS HF can inhibit recrystallization and maintain supersaturation, while surfactants like Kolliphor CrEL (polyoxyethylene hydrogenated castor oil) improve wettability. FTIR confirms that these excipients interact with this compound via hydrogen bonding, which stabilizes the amorphous form [3].

The following diagram illustrates the experimental workflow for characterizing this compound solid forms.

Workflow for characterizing this compound solid forms and transformations

References

- 1. Solvates and Polymorphs of this compound: Characterization and ... [pmc.ncbi.nlm.nih.gov]

- 2. Solvates and Polymorphs of this compound: Characterization and ... [mdpi.com]

- 3. Comparative study of binary and ternary this compound solid ... [sciencedirect.com]

- 4. Design and Optimization of Sustained Release Tablets ... [preprints.org]

Application Note: Optimizing Axitinib Formulations using Box-Behnken Design

Abstract: Axitinib (AXT), a tyrosine kinase inhibitor used for renal cell carcinoma, faces challenges like poor water solubility and rapid elimination. This document details the application of a three-factor, three-level Box-Behnken Design (BBD) for developing sustained-release this compound tablets and summarizes alternative statistical designs for nanocarrier systems. Structured protocols and optimized parameters are provided to guide formulation scientists.

Summary of Optimized Formulation Data

The table below summarizes the objectives, factors, and optimal outcomes from recent this compound formulation studies.

| Formulation Type | Primary Objective | Statistical Design | Independent Variables & Ranges | Critical Responses | Optimal Formulation Predictions |

|---|

| Sustained-Release Tablets [1] | Develop once-daily tablets using a hydrophilic matrix. | BBD (3 factors, 3 levels, 17 runs) | • X1: HPMC K4M • X2: HPMC K15M • X3: PVP K30 | Cumulative drug release at 10 time intervals (0-24 hours). | Overall desirability: 0.793. Specific polymer ratios for target release profile. | | Bilosomal Nanocarriers [2] | Improve targeting and efficacy for breast/ovarian cancer. | Central Composite Rotatable Design | • A: Cholesterol (10-20 mg) • B: Span 60 (50-150 mg) • C: Sodium Deoxycholate (5-15 mg) | • Y1: Entrapment Efficiency (EE%) • Y2: Vesicle Size (VS) • Y3: Zeta Potential (ZP) | EE%: 88.5% VS: 594.6 nm ZP: -44.2 mV Desirability: 0.753 | | PEGylated Spanlastics [3] | Enhance solubility, stability, and cytotoxic activity. | I-Optimal Design | • X1: Span 60 (300-400 mg) • X2: Edge Activator (100-200 mg) • X3: Edge Activator Type (Tween 80 or SDC) | • Y1: EE% • Y2: VS • Y3: ZP | EE%: 84.3% VS: 563.4 nm ZP: -46.4 mV Cumulative Release (4h): 73.6% |

Detailed Experimental Protocol: BBD for Sustained-Release Tablets

This protocol is adapted from a study that utilized BBD to optimize this compound sustained-release tablets via wet granulation [1].

1. Pre-formulation Studies

- Differential Scanning Calorimetry (DSC): Analyze 2-5 mg of this compound powder using a DSC instrument. Use a temperature range of 30°C to 350°C and a nitrogen purge with a heating rate of 10°C/min to determine the melting point and identify potential drug-excipient interactions [1].

- Fourier Transform Infrared (FTIR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing the drug and excipients. Scan the sample in the range of 4000 to 400 cm⁻¹ to confirm the stability of this compound's functional groups and check for incompatibilities [1].

2. Experimental Design and Formulation

- Box-Behnken Design: Use a 17-run, three-factor, three-level BBD. Define the levels for each factor as low (-1), medium (0), and high (+1) [1].

- Wet Granulation Process:

- Weighing & Blending: Accurately weigh this compound (0.324 mg per tablet), HPMC K4M (X1), and HPMC K15M (X2). Blend in a glass mortar and pestle for 20 minutes [1].

- Granulation: Add the powder blend to a PVP K30 (X3) binder solution (5% w/w in isopropyl alcohol) to form a wet mass [1].

- Sizing & Drying: Pass the wet mass through a #16 sieve (aperture ~1.18 mm). Dry the granules in a tray drier at 50°C for 30 minutes [1].

- Lubrication & Compression: Mix the dry granules with required amounts of microcrystalline cellulose (MCC) and 1% w/w magnesium stearate. Compress the final blend using 5 mm concave punches and a compression force of 9 kN [1].

3. In-vitro Evaluation and Optimization

- Dissolution Testing: Perform dissolution studies using a USP apparatus. Sample at 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours. Analyze the samples to determine the cumulative percentage of drug released [1].

- Data Analysis: Input the dissolution responses (R1 to R10) into statistical software (e.g., Design-Expert). Use the software's optimization function to find the formulation with the highest desirability, which predicts the optimal levels of X1, X2, and X3 for the target release profile [1].

The workflow for this optimization process is as follows:

Advanced Formulation: Nanocarrier Systems

For targeted cancer therapy, this compound has been successfully loaded into nanocarriers using different statistical designs.

1. Bilosomes for Targeted Delivery [2]

- Objective: Formulate bile-salt-containing vesicles (bilosomes) to improve this compound's targeting and efficacy against breast and ovarian cancer cells.

- Design: A Central Composite Rotatable Design was used with Cholesterol (A), Span 60 (B), and Sodium Deoxycholate (C) as independent variables.

- Preparation Method: The thin-film hydration method is used. Dissolve all components (drug, surfactants, cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin film. Hydrate the film with a buffer solution above the phase transition temperature of the surfactants to form multilamellar vesicles. Finally, sonicate the dispersion to obtain vesicles of the desired size [2].

2. PEGylated Spanlastics [3]

- Objective: Develop elastic niosomes (spanlastics) coated with PEG to enhance stability, prolong circulation, and increase cytotoxic activity.

- Design: An I-Optimal Design was employed, with factors including the amount of Span 60, the amount and type of edge activator (Tween 80 or Sodium Deoxycholate).

- Key Findings: The optimized PEG-spanlastics showed significantly enhanced cytotoxicity and induction of apoptosis in MCF-7 and OV-2774 cancer cell lines compared to this compound free drug suspension [3].

The mechanism of these nanocarriers enhancing anticancer efficacy can be visualized as:

Conclusion

The Box-Behnken Design is a powerful, efficient tool for systematically optimizing complex this compound formulations, successfully applied to create sustained-release tablets. Furthermore, other statistical designs like Central Composite and I-Optimal are instrumental in developing sophisticated nanocarriers (bilosomes, spanlastics), significantly improving this compound's targeting, efficacy, and stability against breast and ovarian cancers.

References

Wet granulation technique for axitinib tablet preparation

Application Notes: Wet Granulation of Axitinib Tablets

This compound is a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma [1]. It is classified as a BCS Class II drug, indicating low solubility and high permeability, which presents a challenge for formulation scientists aiming to enhance its dissolution and bioavailability [2]. The wet granulation technique has been successfully employed to develop both immediate-release (IR) and sustained-release (SR) this compound tablets, with Quality by Design (QbD) approaches being central to process optimization [2] [3].

Formulation Components and Experimental Design

The table below summarizes the typical ingredients used in this compound tablet formulations via wet granulation.

Table 1: Typical Formulation Components for this compound Tablets

| Component Category | Specific Ingredient | Function in Formulation | Common Amount / Note |

|---|---|---|---|

| Active Pharmaceutical Ingredient (API) | This compound (Form IV for IR [3]) | Therapeutic agent | 1mg, 3mg, 5mg, 7mg strengths are marketed [3] |

| Release-Retarding Polymers | HPMC K4M, HPMC K15M [2] | Matrix former for sustained release | Investigated as independent variables in DoE [2] |

| Binder | Polyvinylpyrrolidone (PVP K-30) [2] | Promotes cohesion of granules | Prepared as a 5% w/w solution in isopropyl alcohol [2] |

| Diluent / Filler | Microcrystalline Cellulose (Avicel PH 101) [2] | Bulks up the tablet formulation | Added to dry granules before compression [2] |

| Lubricant | Magnesium Stearate [2] | Prevents adhesion during compression | 1% by weight [2] |

| Granulating Fluid | Isopropyl Alcohol [2] | Moistens the powder blend | Solvent for PVP binder solution [2] |

For formulation optimization, a Box-Behnken Design (BBD) with three factors and three levels has been effectively used. This statistical approach helps in understanding the complex effects of component ratios on drug release [2].

Table 2: Example Box-Behnken Design for Sustained-Release Formulation [2]

| Independent Variable | Symbol | Levels | | :--- | :--- | :--- | | | | Low (-1) | Medium (0) | High (+1) | | HPMC K4M | X1 | | | | | HPMC K15M | X2 | | | | | PVP K-30 | X3 | | | | | Dependent Variables (Responses) | | Target / Description | | | | Cumulative Drug Release at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) | R1-R10 | To achieve desired sustained-release profile over 24 hours [2] | | |

Critical Process Parameters for Wet Granulation

The wet granulation process is critical for ensuring uniform content, good flowability, and consistent compaction. The following workflow details the key unit operations.

Diagram 1: Wet Granulation Process Workflow for this compound Tablets. This diagram outlines the sequential unit operations from raw material weighing to final tablet compression, with critical steps like wet massing and drying highlighted [2].

Detailed Experimental Protocol

This section provides a step-by-step methodology for preparing sustained-release this compound tablets via wet granulation, as derived from the literature [2].

Materials and Equipment

- Active Ingredient: this compound.

- Excipients: HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101), Magnesium Stearate.

- Solvent: Isopropyl Alcohol.

- Equipment: Analytical balance, mortar and pestle or high-shear mixer, sieves (BSS 16#), tray drier, rotary tablet press (e.g., 10-station Rimek tablet press), dissolution apparatus (USP apparatus II), HPLC system for analysis.

Step-by-Step Procedure

- Preparation of Binder Solution: Accurately weigh PVP K-30. Dissolve it in a sufficient quantity of isopropyl alcohol to form a 5% w/w solution. Set aside [2].

- Dry Mixing: Weigh this compound, HPMC K4M, and HPMC K15M according to the experimental design. Transfer these powders to a glass mortar and pestle (or a suitable mixer) and blend thoroughly for 20 minutes to achieve a homogeneous powder mix [2].

- Wet Granulation: Gradually add the PVP binder solution to the dry powder mixture while continuously mixing. Continue kneading until a coherent wet mass with the desired consistency is formed. The endpoint is typically when the mass holds together when squeezed and breaks apart easily [2].

- Wet Sieving: Pass the wet mass through a sieve with a mesh size of 16# (approximately 1.19 mm aperture) to form uniform, moist granules [2].

- Drying: Spread the wet granules evenly on trays and dry in a tray drier at 50°C for about 30 minutes, or until the granules reach a specified loss on drying (LOD) value, indicating low moisture content [2].

- Sizing and Lubrication: Pass the dried granules through a suitable sieve to break up any aggregates. Transfer the sized granules to a blender. Add the required amounts of microcrystalline cellulose and magnesium stearate (1% w/w). Blend for a specified time (e.g., 5-10 minutes) to ensure uniform distribution without over-mixing [2].

- Compression: Compress the final blend on a rotary tablet press using 5 mm concave punches. A compression force of approximately 9 kN can be used as a starting point for all formulations to ensure consistent tablet hardness [2].

Performance and Optimization

In-Vitro Dissolution Testing

The performance of the developed sustained-release formulations is evaluated using dissolution testing. The standard conditions, as per one study, are [2]:

- Apparatus: USP Apparatus II (Paddle)

- Dissolution Medium: 900 ml of a suitable buffer (e.g., pH 6.8 phosphate buffer).

- Temperature: 37 ± 0.5°C

- Paddle Speed: 50-75 rpm

- Sampling Times: 1, 2, 4, 6, 8, 10, 12, and 24 hours.

- Analysis: Withdraw samples at specified intervals, filter, and analyze the drug concentration using a validated HPLC or UV method.

The cumulative drug release at different time points serves as the critical response for optimizing the formulation using the DoE.

Optimization and Data Analysis

- Data Fitting and Model Validation: The dissolution data for each run in the BBD is fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas). Analysis of variance (ANOVA) is performed to assess the significance of the model and individual factor effects [2].

- Establishing Design Space: Based on the statistical model, the impact of HPMC K4M (X1), HPMC K15M (X2), and PVP (X3) on the drug release profile is quantified. Contour plots and response surface graphs are generated to visualize the relationship between factors and responses [2].

- Selecting the Optimal Formulation: The formulation with a desirability value close to 1 is selected as the optimum. One study reported an optimized formulation with a desirability of 0.793, which provided a balance of all target responses, leading to a robust sustained-release profile over 24 hours [2].

The QbD workflow for developing this formulation is illustrated below.

Diagram 2: QbD-based Workflow for this compound Formulation Development. This chart outlines the systematic approach from defining target product profiles to establishing a control strategy for the optimized formulation [2].

Conclusion

The wet granulation technique is a robust and versatile method for preparing this compound tablets. Applying a QbD framework with tools like the Box-Behnken design allows for a systematic understanding of how critical formulation variables (like the levels of HPMC K4M, HPMC K15M, and PVP) influence the critical quality attributes of the tablet, particularly the drug release profile. This methodology leads to the efficient development of a stable and effective this compound sustained-release formulation with predictable performance.

References

Application Note: In Vitro Dissolution Profiling of Axitinib SR Tablets

This document provides a detailed protocol for the in vitro dissolution testing of Axitinib Sustained-Release (SR) tablets, which are designed for a 24-hour release profile [1]. The method is aligned with Quality by Design (QbD) principles to ensure robustness and reliability in assessing product performance.

Introduction

This compound is a tyrosine kinase inhibitor used in cancer therapy, classified as a BCS Class II drug, indicating low solubility and high permeability [1]. This property makes its dissolution rate a critical quality attribute. Developing SR formulations is a strategic approach to enhance therapeutic outcomes by maintaining plasma concentrations and reducing dosing frequency. The dissolution test is a vital quality control tool for these formulations.

Experimental Design and Materials

Table 1: Materials and Reagents

| Material/Reagent | Specification/Source |

|---|---|

| Active Pharmaceutical Ingredient (API) | This compound |

| Formulation Excipients | HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101), Magnesium Stearate [1] |

| Dissolution Media | Biorelevant media (e.g., FaSSIF/FeSSIF) or standard pH buffers |

| Reagents | Analytical grade or better |

Table 2: Equipment and Instrumentation

| Equipment | Specification/Model |

|---|---|

| Dissolution Test Apparatus | USP Apparatus I (Baskets) or II (Paddles), 8-station |

| HPLC System | With UV or PDA detector |

| Analytical Balance | Precision ± 0.1 mg |

| pH Meter | Calibrated with standard buffers |

| Vacuum Filtration Unit | With suitable membranes (e.g., 0.45 µm) |

Methodology

3.1. Formulation of this compound SR Tablets The following workflow outlines the manufacturing process for this compound SR tablets via wet granulation, based on the cited research [1].

3.2. Preparation of Dissolution Media Commonly used media include:

- pH 1.2 HCl Buffer: Simulates gastric fluid.

- pH 4.5 Acetate Buffer

- pH 6.8 Phosphate Buffer: Simulates intestinal fluid.

- Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF) for enhanced predictability.

Dissolve the required salts and adjust the pH using 0.1N HCl or NaOH. Degas the medium prior to use by heating to 37°C under vacuum with stirring.

3.3. Dissolution Test Procedure

- Apparatus Setup: Assemble the dissolution apparatus (USP I or II). Pour 900 mL of dissolution medium, maintained at 37°C ± 0.5°C, into each vessel.

- Rotation Speed: Set to 50-75 rpm for paddles (Apparatus II).

- Sample Introduction: Place one tablet in each vessel, starting the timer immediately.

- Sampling: Withdraw aliquots (e.g., 5-10 mL) at predetermined time intervals. Suggested time points for a 24-hour profile: 1, 2, 4, 6, 8, 10, 12, 14, 16, 20, and 24 hours.

- Sample Filtration: Immediately filter withdrawn samples through a 0.45 µm membrane filter, discarding the first 1-2 mL.

- Replenishment: Replace the volume of the withdrawn sample with fresh, pre-warmed dissolution medium to maintain a constant volume.

3.4. Analytical Quantification (HPLC-UV)

- Chromatographic Conditions:

- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

- Mobile Phase: Acetonitrile and phosphate buffer (pH ~3.0) in a gradient or isocratic mode.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 250-280 nm (UV).

- Injection Volume: 20 µL.

- Column Temperature: 30-40°C.

- Standard Solution: Prepare this compound standard solutions in the dissolution medium for a calibration curve.

Data Analysis

4.1. Calculation of Drug Release Calculate the cumulative percentage of this compound released at each time point using the calibration curve and the formula below. The following diagram illustrates the data processing workflow.

Formula:

Cumulative Release (%) = (C_n × V_0 + Σ(C_(i) × V_s)) / Label Claim × 100

Where:

C_n= Concentration of the sample at timenV_0= Volume of dissolution mediumC_i= Concentration of the sample at thei-thwithdrawalV_s= Volume of sample withdrawn

4.2. Model-Dependent Kinetics Fit the dissolution profile to various kinetic models to understand the release mechanism:

- Zero-Order:

Q_t = Q_0 + K_0 t - First-Order:

ln(Q_0 - Q_t) = ln Q_0 - K_1 t - Higuchi:

Q_t = K_H √t - Korsmeyer-Peppas:

Q_t / Q_∞ = K_kp t^n

Protocol Summary

Standard Operating Procedure (SOP) Outline:

- Objective: To determine the in vitro dissolution release profile of this compound SR tablets over 24 hours.

- Scope: Applies to all batches of this compound SR tablets.

- Responsibilities: QC Analyst, QC Manager.

- Procedure:

- Use USP Apparatus II (Paddles) with 900 mL of pH 6.8 phosphate buffer at 37°C ± 0.5°C.

- Set rotation speed to 75 rpm.

- Withdraw samples at 1, 2, 4, 6, 8, 10, 12, and 24 hours.

- Filter and analyze samples by HPLC-UV.

- Calculate cumulative % release and plot the dissolution profile.

- Acceptance Criteria: To be established based on bio-relevant targets, e.g., Q = 80% in 24 hours.

Key Experimental Considerations

- QbD and DoE: The development of this compound SR tablets has been successfully optimized using a Box-Behnken Design (BBD). Critical formulation factors include the amounts of HPMC K4M (X1), HPMC K15M (X2), and PVP (X3), which significantly impact the cumulative drug release over 24 hours [1].

- Sink Conditions: It is preferable to maintain sink conditions, where the volume of the medium is at least 3-5 times the saturation volume of the drug.

- Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Discussion and Conclusion

This protocol provides a framework for reliably assessing the performance of this compound SR formulations. The use of a QbD approach in formulation design ensures that the product is robust and that the dissolution test is a meaningful predictor of in vivo performance.

The primary challenge is the drug's low solubility; future work may explore the use of more biorelevant media to improve in vitro-in vivo correlation (IVIVC).

References

Axitinib Clinical Dosing Protocol, Resistance Mechanisms, and Therapeutic Combinations: A Comprehensive Application Note

Introduction and Clinical Significance

Axitinib is a potent second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) with 50-450 times greater potency than first-generation VEGFR inhibitors [1] [2]. This targeted mechanism inhibits angiogenesis, effectively starving tumors of their blood supply and preventing tumor growth and metastasis [2]. This compound is approved for advanced renal cell carcinoma (RCC) as both monotherapy and in combination with immune checkpoint inhibitors (avelumab or pembrolizumab) [3]. The dosing protocol for this compound is unique among targeted therapies due to its individualized dose titration approach, which optimizes therapeutic efficacy while managing treatment-related adverse events. This application note provides a comprehensive technical resource for researchers and clinicians implementing this compound therapy in both research and clinical settings, with detailed protocols for dose escalation, management of adverse events, and insights into emerging resistance mechanisms.

This compound Dosing Protocol and Dose Modification Criteria

Standard Dosing and Escalation Framework

This compound dosing follows a structured yet flexible protocol that allows for individualized dose optimization based on tolerability and safety parameters [3]. The standard initial dose is 5 mg orally twice daily, administered approximately 12 hours apart with or without food [3]. The key distinct feature of this compound dosing is the protocol-guided dose escalation that enables clinicians to increase the dose in eligible patients to achieve optimal therapeutic exposure.

Table 1: this compound Dose Escalation Protocol

| Parameter | Criteria for Escalation | Escalation Steps | Timing Considerations |

|---|

| Clinical Requirements | - No adverse reactions > Grade 2 for 2 consecutive weeks

- Normotensive status (BP < 140/90 mmHg)

- Not receiving antihypertensive medications [3] | First escalation: 7 mg PO BID Second escalation: 10 mg PO BID (if criteria met again) [3] | Dose increases should be implemented at intervals of 2 weeks or longer during monotherapy [3] | | Combination Therapy Variations | Same safety criteria apply | Same escalation steps | Longer intervals required:

- With avelumab: ≥2 weeks

- With pembrolizumab: ≥6 weeks [3] |

The following diagram illustrates the clinical decision pathway for this compound dose titration:

Dose Reduction and Toxicity Management

Dose reduction is a critical component of this compound management to address treatment-emergent adverse events while maintaining therapeutic benefit. The following table outlines common adverse events requiring dose modification and the corresponding management strategies.

Table 2: this compound Dose Reduction Criteria for Adverse Events

| Adverse Event | Severity/Grade | Recommended Action | Dose Reduction Steps |

|---|---|---|---|

| Hypertension [3] | SBP >150 mmHg or DBP >100 mmHg despite antihypertensives | Reduce dose by 1 level | 5 mg → 3 mg → 2 mg BID |

| SBP >160 mmHg or DBP >105 mmHg | Withhold until BP <150/100 mmHg, then resume at reduced dose | ||

| Grade 4 or hypertensive crisis | Permanently discontinue | ||

| Hepatotoxicity (combination therapy) [3] | ALT/AST ≥3x to <5x ULN or total bilirubin ≥1.5x but <3x ULN | Withhold both drugs until resolution to Grade ≤1 | Consider dose reduction upon rechallenge |

| ALT/AST ≥5x ULN or >3x ULN with bilirubin ≥2x ULN | Permanently discontinue both drugs | ||

| Hemorrhage [3] | Grade 3 or 4 | Withhold until resolution to Grade ≤1 or baseline | Resume at reduced dose or discontinue |

| Proteinuria [3] | ≥2 g/24 hr | Withhold until <2 g/24 hr | Resume at reduced dose |

| Other Adverse Events [3] | Grade 3 | Reduce dose by 1 level | 5 mg → 3 mg → 2 mg BID |

| Grade 4 | Withhold until resolution to Grade 2, then resume at reduced dose | ||

| Diarrhea (combination therapy) [3] | Grade 3 | Interrupt and initiate symptomatic medications; resume at same or reduced dose | 5 mg → 3 mg → 2 mg BID |

| Grade 4 | Withhold until resolution to Grade <2, then resume at reduced dose |

In real-world clinical settings, dose reduction is frequently required, with approximately 20% of patients needing dose adjustments due to adverse events [1]. The most common adverse events leading to dose modifications include diarrhea (36%), hypertension (21%), stomatitis (17%), decreased appetite (14%), and palmar-plantar erythrodysesthesia syndrome (12%) [1]. Most adverse events are manageable with supportive care and dose adjustments, with only 13% representing Grade ≥3 severity [1].

Special Population Considerations

- Hepatic Impairment: No initial dose adjustment is required for mild impairment (Child-Pugh A). For moderate impairment (Child-Pugh B), the initial dose should be decreased by approximately 50%, with subsequent titration based on individual tolerance. This compound has not been studied in severe hepatic impairment (Child-Pugh C) [3].

- Renal Impairment: No dedicated renal impairment trial has been conducted, but population pharmacokinetic analyses indicate no significant difference in clearance observed in patients with pre-existing mild-to-severe renal impairment [3].

- Elderly Patients: No dosage adjustment is required specifically for elderly patients, as clinical trials showed no overall differences in safety or efficacy between elderly and younger patients [3].

Pharmacokinetic and Drug Interaction Considerations

This compound demonstrates predictable pharmacokinetic properties with a time to maximum plasma concentration of 2.5-4.1 hours and a half-life of 2.5-6.1 hours [4]. The short half-life enables rapid dose adjustment when needed but necessitates twice-daily dosing to maintain therapeutic coverage. This compound undergoes hepatic metabolism primarily via CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1 [4] [2].

Critical Drug Interactions

- Strong CYP3A4 Inhibitors (e.g., clarithromycin, ketoconazole, atazanavir): Avoid coadministration if possible. If unavoidable, reduce this compound dose by approximately 50%. Subsequent doses can be adjusted based on safety and tolerability [3].

- Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort): Avoid coadministration. Selection of concomitant medications with no or minimal CYP3A4 induction potential is recommended [3].

- Grapefruit Products: Should be avoided due to CYP3A4 inhibition that may increase this compound serum concentrations [4].

Resistance Mechanisms and Novel Therapeutic Insights

Understanding resistance mechanisms is crucial for developing strategies to enhance this compound efficacy. Recent research utilizing explainable artificial intelligence on multi-omics data has revealed that This compound resistance is primarily governed by pre-existing gene and protein expression patterns rather than mutations in the direct drug targets (VEGFRs) [5].

Context-Specific Resistance Pathways

- Blood-Derived Cancers: Resistance mechanisms involve purine metabolism rewiring and alternative growth factor signaling to sustain proliferation despite VEGFR inhibition [5].

- Solid Tumors: Resistance reflects adaptation to hypoxia, including extracellular matrix (ECM) remodeling, mechanosensing, epithelial-mesenchymal transition (EMT), immune evasion, and senescence-induced paracrine signaling [5].

The following diagram illustrates the heterogeneous resistance mechanisms identified across cancer types:

These resistance subtypes are shaped by tissue origin and survival constraints, underscoring the need for precision medicine approaches to overcome therapeutic resistance [5]. The discovery that resistance is driven by pre-existing expression patterns rather than acquired mutations suggests that baseline molecular profiling could identify patients at higher risk of resistance who might benefit from alternative therapeutic strategies.

Clinical Evidence and Real-World Effectiveness

Monotherapy Efficacy

This compound has demonstrated consistent efficacy in the second-line treatment of advanced RCC. Real-world evidence from Korean patients showed a median progression-free survival of 12.4 months (95% CI: 9.6-18.9) and an objective response rate of 30% (including 4% complete responses and 26% partial responses) [1]. These real-world outcomes align with clinical trial data, where median progression-free survival ranged between 5.5 and 8.7 months and overall survival between 11.0 and 69.5 months across various studies [6].

Combination Therapy Outcomes

The combination of this compound with immune checkpoint inhibitors has expanded its therapeutic application to first-line treatment of advanced RCC:

- This compound + Avelumab: In the JAVELIN Renal 101 study, this combination demonstrated median progression-free survival of 13.9 months versus 8.5 months with sunitinib (HR: 0.67) [7]. The objective response rate was 59.3% versus 31.8% with sunitinib [7].

- This compound + Pembrolizumab: This combination has shown significant improvements in overall survival and is recommended by ESMO as first-line treatment for advanced RCC with favorable IMDC risk profiles [6].

In non-clear cell RCC subtypes, which often have limited treatment options, this compound combined with avelumab has demonstrated promising activity with an objective response rate of 22.7% (33.3% in papillary tumors) [7].

Conclusion and Future Directions

This compound remains a highly valuable therapeutic option in the management of advanced RCC, with a well-characterized safety profile and flexible dosing protocol that enables individualized therapy optimization. The structured dose escalation protocol allows for maximization of therapeutic efficacy while managing treatment-related toxicities. Emerging research on resistance mechanisms reveals context-specific adaptive responses that highlight the need for tissue-specific combination strategies.

Future directions should focus on predictive biomarker identification to guide patient selection, implementation of novel combination strategies targeting identified resistance pathways, and continued exploration of this compound's potential in non-clear cell RCC subtypes and other malignancies. The integration of multi-omics profiling with explainable AI approaches, as demonstrated in recent research, provides a promising framework for deciphering complex resistance mechanisms and developing more effective therapeutic sequencing strategies.

References

- 1. Real-World Study Evaluating Safety and Effectiveness of ... [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Inlyta (this compound) dosing, indications, interactions, adverse ... [reference.medscape.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Deciphering context-specific this compound escape pathways via ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound after Treatment Failure with Sunitinib or Cytokines ... [mdpi.com]

- 7. Post‐marketing surveillance data for avelumab + this compound ... [pmc.ncbi.nlm.nih.gov]

Formulation Preparation: Axitinib Solution for Intralesional Injection

For the rabbit ear model, axitinib is prepared as a solution suitable for intralesional injection. The core formulation from the recent study is summarized below.

Table 1: this compound Formulation for Rabbit Ear Scar Model

| Component | Specification/Concentration | Purpose & Notes |

|---|---|---|

| Active Pharmaceutical Ingredient (API) | This compound (AG-013736) | Selective VEGFR inhibitor [1] |

| Formulation Type | Solution for injection | |

| Working Concentration | 1.25 mg/mL [1] | Formulated based on preliminary experiments and reference to other administration routes [1] |

| Vehicle/Solvent | Not specified in the study* | The published study does not specify the solvent used [1] |

| Storage | -20°C, protected from light [1] | Stable until use |

*Note on Solvent Selection: The search results do not specify the solvent used in the rabbit study. This compound has poor aqueous solubility [2]. For research purposes, it is often dissolved in a small amount of a suitable solvent like DMSO to create a stock solution before dilution with a physiological buffer (e.g., saline or PBS containing a small percentage of a solubilizing agent). The final formulation must be optimized and validated for stability and biocompatibility for injection.

Experimental Protocol for the Rabbit Ear Hypertrophic Scar Model

The following protocol is adapted from a study published in 2023 that demonstrated the efficacy of this compound in mitigating hypertrophic scars [1].

Table 2: Experimental Dosing and Assessment Schedule

| Stage | Procedure | Key Details |

|---|

| 1. Model Establishment | Create four full-thickness wounds on each rabbit ear [1] | - Animal: Male New Zealand white rabbits

- Wound Size: 15 mm diameter

- Key: Remove skin, subcutaneous tissue, and perichondrium; leave wounds to heal by secondary intention [1] | | 2. Scar Confirmation & Grouping | Confirm HS formation and randomize groups [1] | - Timing: Hypertrophic scars form by day 30 post-wounding [1]

- Groups: this compound (1.25 mg/mL) vs. Vehicle control (e.g., normal saline) | | 3. Dosing Regimen | Intralesional injection into established scars [1] | - Dose per Scar: 200 µL per injection

- Injection Frequency: Once per week

- Treatment Duration: 2 weeks

- Technique: Sufficient volume to blanch the entire scar; two injections from the same location [1] | | 4. Endpoint Assessment | Euthanize and evaluate scars [1] | - Timing: 1 month after initiation of treatment (approx. 58 days post-wounding)

- Assessments: Gross evaluation, histopathology, immunohistochemistry, Western blot |

Key Methodological Details

- Gross Evaluation: Assess scar thickness with a vernier caliper. Evaluate vascularity and pliability using the Vancouver Scar Scale (VSS) [1].

- Histopathological Analysis: Use Hematoxylin and Eosin (H&E) staining to assess morphology and scar elevation index (SEI). Use Masson's staining to evaluate collagen fiber arrangement [1].

- Immunohistochemistry (IHC): Perform CD31 staining to quantify angiogenesis and vascular density within the scar tissue [1].

- Molecular Analysis: Conduct Western blot analysis to examine the protein expression and phosphorylation levels of key signaling molecules such as AKT and p70S6K [1].

Mechanism of Action in Scar Mitigation

The therapeutic effect of this compound in the hypertrophic scar model is mediated through the inhibition of angiogenesis and related signaling pathways. The following diagram illustrates this mechanism and the experimental workflow.

Considerations for Research Applications

- Confirm Formulation Stability: The provided formulation is a starting point. You should confirm the stability of your this compound solution under your storage and usage conditions.

- Include Necessary Controls: A well-designed study must include appropriate control groups, such as a vehicle control (injected with the solvent only) and a sham-treated or untreated scar group.

- Adhere to Ethical Guidelines: Ensure the entire experimental protocol is approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics body.

References

Comprehensive Application Notes and Protocols: Axitinib Stability Studies and Storage Conditions

Introduction to Axitinib Stability

This compound (INLYTA) is an oral, potent, second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at low nanomolar concentrations. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, making its stability and storage conditions critical factors in maintaining therapeutic efficacy and patient safety throughout the product lifecycle. Proper stability management ensures that this critical oncology therapeutic maintains its physicochemical integrity and biological activity from manufacturing through patient administration, particularly given its use in advanced renal cell carcinoma and expanding investigation in other cancer indications.

The complex solid-form landscape of this compound presents unique challenges for pharmaceutical development and storage. With five known conformational polymorphs and dozens of solvates, cocrystals, and salts, understanding and controlling this compound's stability requires sophisticated analytical approaches and rigorous protocols. This document provides comprehensive application notes and detailed experimental protocols to support researchers, scientists, and drug development professionals in designing and implementing robust stability programs for this compound drug substance and drug products, in accordance with regulatory guidelines and current scientific understanding.

Regulatory Framework and Storage Specifications

International Regulatory Guidelines

Stability testing of this compound must comply with the ICH Q1A(R2) guideline, which provides a systematic approach to stability testing of drug substances and drug products under defined storage conditions. The guideline establishes the storage condition classifications and testing frequency requirements that form the basis for establishing shelf life and storage recommendations. According to ICH recommendations, stability testing should cover the physical, chemical, biological, and microbiological characteristics of the drug substance and product, validating that these remain within acceptance criteria throughout the proposed shelf life.

The ICH quality guidelines establish a comprehensive framework for stability testing, including Q1B (photostability testing), Q1C (stability testing for new dosage forms), Q1D (bracketing and matrixing designs), Q1E (evaluation of stability data), and Q5C (stability testing of biotechnological/biological products). These guidelines employ a risk-based approach to stability assessment, requiring manufacturers to demonstrate that temperature-related degradation does not compromise product quality, safety, or efficacy. The manufacturing process and formulation composition must be carefully controlled to ensure batch-to-batch consistency in stability performance.

This compound Storage Conditions and Stability Specifications

Table 1: Recommended Storage Conditions for this compound-Based Products

| Product Form | Storage Condition | Shelf Life | Special Considerations |

|---|---|---|---|

| INLYTA Tablets (Commercial) | Room temperature (20-25°C); excursions permitted between 15-30°C | As packaged | Protect from moisture and light; keep in original container |

| This compound API (Powder) | -20°C, desiccated | 1 year as supplied | Solutions in DMSO: store at -20°C for up to 3 months; avoid freeze/thaw cycles |

| This compound Research Samples | -20°C, desiccated | 1 year from date of purchase | Protect from light and moisture; avoid repeated temperature cycling |

| This compound Bilosomal Formulations | 2-8°C (preferred) or 25±2°C/60±5% RH | 30 days (optimized formulation) | Stable across pH range; maintain in sealed containers |

Table 2: Stability Testing Conditions per ICH Guidelines

| Study Type | Storage Condition | Minimum Time Period | Application to this compound |

|---|---|---|---|

| Long Term | 25±2°C/60±5% RH or 30±2°C/65±5% RH | 12 months | Primary storage condition determination |

| Intermediate | 30±2°C/65±5% RH | 6 months | Required when significant change occurs at accelerated condition |

| Accelerated | 40±2°C/75±5% RH | 6 months | Predictive stability assessment |

For this compound drug product (INLYTA tablets), the commercial formulation is approved for storage at room temperature, with excursions permitted between 15-30°C, provided that the product is protected from moisture and light and maintained in its original packaging [1]. The This compound active pharmaceutical ingredient (API) in powder form demonstrates optimal stability when stored at -20°C in desiccated conditions, with manufacturers typically guaranteeing stability for one year from the date of purchase when maintained under these recommended conditions [2].

Recent research into advanced this compound formulations has revealed varying stability profiles. Optimized bilosomal formulations of this compound have demonstrated stability for at least 30 days when stored under both refrigerated (2-8°C) and controlled room temperature (25±2°C/60±5% RH) conditions, making them promising candidates for novel drug delivery systems with acceptable shelf lives [3]. These findings highlight how formulation strategies can significantly influence the stability characteristics of this compound-based products.

Stability Monitoring Protocols and Experimental Design

Real-Time Stability Monitoring Protocol

Objective: To monitor and evaluate the stability of this compound under actual storage conditions to establish shelf life and recommend storage conditions.

Materials and Equipment:

- This compound drug substance or drug product samples

- Temperature and humidity-controlled stability chambers

- Safe-Rx temperature logger or equivalent validated temperature monitoring device

- High-performance liquid chromatography (HPLC) system with UV detection

- Dissolution apparatus

- Related substances method equipment

- Moisture balance or Karl Fischer titrator

- Physical characterization equipment (XRPD, DSC, FTIR)

Procedure:

- Sample Preparation: Place this compound samples (minimum of three batches) in appropriate containers representative of the market packaging.

- Storage Conditions: Store samples according to ICH long-term (25±2°C/60±5% RH), intermediate (30±2°C/65±5% RH), and accelerated (40±2°C/75±5% RH) conditions.

- Time Points: Pull samples at initial, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for testing.

- Temperature Monitoring: Use activated temperature loggers set to record at minimum 2-minute intervals throughout the study duration.

- Testing Parameters:

- Description: Physical appearance, color, form

- Assay/Potency: HPLC method to determine this compound content (acceptance criteria: 90-110%)

- Related Substances: HPLC method to monitor degradation products

- Dissolution: USP apparatus to evaluate release profile

- Water Content: Karl Fischer method for moisture determination

- Physical Form: XRPD to monitor for polymorphic changes

- Data Analysis: Calculate mean kinetic temperature (MKT) for actual thermal challenge experienced. Evaluate stability using regression analysis and determine shelf life based on time to reach acceptance criteria limits.

Acceptance Criteria: this compound drug product should retain not less than 90% and not more than 110% of the labeled drug content throughout the shelf life. Individual unknown impurities should not exceed 0.5%, and total impurities should not exceed 2.0%. Dissolution profiles should remain consistent with initial time point.

Forced Degradation Studies Protocol

Objective: To identify likely degradation products and elucidate degradation pathways of this compound, thereby validating the stability-indicating methods.

Materials and Equipment:

- This compound reference standard

- Hydrochloric acid (0.1N-1N)

- Sodium hydroxide (0.1N-1N)

- Hydrogen peroxide (3-30%)

- Photostability chamber

- Thermal stability chamber

- HPLC system with PDA detector and mass compatibility

Procedure:

- Acidic Degradation: Expose this compound solution (approximately 1 mg/mL) to 0.1N HCl at room temperature and 60°C. Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with base before analysis.

- Alkaline Degradation: Expose this compound solution to 0.1N NaOH at room temperature and 60°C. Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with acid before analysis.

- Oxidative Degradation: Treat this compound solution with 3% and 30% hydrogen peroxide at room temperature. Withdraw samples at 1, 3, 6, 12, and 24 hours.

- Thermal Degradation: Expose solid this compound to 60°C and 105°C in dry and humid conditions (75% RH). Withdraw samples at 1, 2, and 4 weeks.

- Photostability: Expose solid this compound and solutions to ICH Q1B recommended light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

- Analysis: Analyze all samples using validated stability-indicating HPLC method. Characterize major degradation products using LC-MS/MS.

Data Interpretation: The forced degradation studies should demonstrate significant degradation (typically 5-20%) under various stress conditions to prove the stability-indicating capability of the analytical method. The mass balance should be calculated for each condition to ensure all degradation products are accounted for.

Polymorph Stability and Crystal Form Screening

Polymorph Screening and Characterization Protocol

This compound exhibits a notoriously complex solid-form landscape with five known conformational polymorphs and dozens of solvates, cocrystals, and salts. The commercial formulation utilizes the most stable polymorph, Form XLI, which was discovered serendipitously after initial development focused on less stable forms [4]. This experience highlights the critical importance of comprehensive polymorph screening during development to avoid unexpected phase transformations that could compromise product performance or necessitate product recalls.

Objective: To identify and characterize possible polymorphs of this compound and determine their relative stability to ensure development of the most stable physical form.

Materials and Equipment:

- This compound drug substance

- Various solvents and antisolvents of different polarity

- X-ray powder diffractometer (XRPD)

- Differential scanning calorimeter (DSC)

- Thermal gravimetric analyzer (TGA)

- Hot stage microscopy system

- Crystal structure prediction (CSP) computational software

Procedure:

- Crystallization Experiments: Perform crystallization from various solvents (ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, etc.) using different techniques (slow evaporation, cooling crystallization, antisolvent addition, slurry conversion).

- Temperature Cycling: Subject suspensions to temperature cycling between 5-50°C to facilitate conversion to more stable forms.

- Slurry Conversion: Prepare saturated suspensions in various solvent systems and agitate for extended periods (days to weeks) with periodic sampling and analysis.

- Characterization: Analyze all solid forms generated using XRPD, DSC, TGA, and hot stage microscopy to identify unique polymorphs.

- Stability Assessment:

- Store each polymorph under accelerated conditions (40°C/75% RH) and monitor for physical form changes.

- Determine relative stability through competitive slurry experiments in relevant solvent systems.

- Calculate lattice energies using crystal structure prediction methodologies with hybrid density functionals to address delocalization error challenges.

Data Interpretation: The most stable polymorph at room temperature will be the form that persists after extended slurry conversion in multiple solvent systems and demonstrates the highest melting point and lowest solubility. Modern CSP methodologies have demonstrated success in predicting this compound polymorph stability, with Form XLI correctly identified as the global minimum when using advanced computational approaches that address density-driven delocalization error found in commonly-used density functional theory models [4].

The following workflow illustrates the polymorph screening process:

Temperature Excursion Management and Risk Assessment

Temperature Excursion Assessment Protocol

Objective: To evaluate the impact of temporary temperature excursions on this compound quality and determine appropriate actions when excursions occur.

Materials and Equipment:

- Stability chambers with programmable temperature cycling

- HPLC system for potency and impurity analysis

- Pharmaceutical stability testing software

- Pfizer Stability Calculator or equivalent excursion assessment tool

Procedure:

- Controlled Excursion Studies: Expose this compound samples to defined temperature excursions (e.g., 40°C for 1-7 days, 50°C for 1-3 days) followed by return to recommended storage conditions.

- Cycling Studies: Subject samples to temperature cycling (e.g., between 15-30°C, 2-8°C to 25°C) to simulate seasonal variations or shipping conditions.

- Analysis: Test samples after excursion periods for critical quality attributes including assay, related substances, dissolution, and physical properties.

- Risk Assessment: Compare results to acceptance criteria and determine significance of any observed changes.

- Modeling: Calculate mean kinetic temperature (MKT) for complex temperature exposure profiles to determine equivalent isothermal storage condition.

Data Interpretation and Actions:

- Excursions within 15-30°C: No significant impact expected for this compound commercial products based on approved labeling.

- Excursions up to 40°C for ≤3 days: Based on ICH accelerated condition equivalency, minimal impact expected.

- Excursions >40°C or extended durations: Comprehensive testing required before release.

- Use of Assessment Tools: The Pfizer Stability Calculator provides information based on single occurrences of temporary temperature excursions, offering guidance for specific scenarios [5].

Patient Storage Compliance Monitoring

Recent research has investigated how patients actually store this compound in home settings, revealing that the majority of patients (81.1% in one study) store their oral anticancer medicines according to product label requirements [6]. This monitoring was conducted using temperature loggers placed in the original medication packaging, which recorded storage temperatures every 2 minutes throughout the usage period.

Key Findings:

- None of the monitored patients stored this compound at a mean kinetic temperature above 25°C

- No patients stored medicines requiring storage below 30°C above this threshold for a consecutive period of 24 hours or longer

- Ambient temperature influenced storage temperatures, with the highest temperatures observed during summer months

- Based on these results, most oral anticancer medicines, including this compound, were not negatively affected by temperature conditions in patients' homes for up to three months

These findings support the robustness of current storage recommendations for this compound in real-world use conditions and provide evidence that could inform potential redispensing programs for unused medications in certain healthcare systems.

Advanced Formulation Approaches for Enhanced Stability

Bilosomal this compound Formulation Protocol

Advanced drug delivery systems offer opportunities to enhance this compound stability, bioavailability, and targeting. Bilosomes—bile salt-based niosomal systems—have demonstrated improved stability profiles and enhanced anticancer efficacy for this compound in recent research [3].

Objective: To formulate and optimize bilosomal this compound for enhanced stability and targeted delivery to breast and ovarian cancers.

Materials and Equipment:

- This compound powder

- Span 60

- Cholesterol

- Sodium deoxycholate (SDC)

- Rotary evaporator

- Probe sonicator

- Dynamic light scattering instrument

- Transmission electron microscope

- DSC and XRPD

Experimental Design:

- Formulation Optimization: Utilize a Central Composite Rotatable Design with three factors:

- Cholesterol (X1: 10-20 mg)

- Span 60 (X2: 100-120 mg)

- Sodium deoxycholate (X3: 5-15 mg)

- Response Variables:

- Entrapment efficiency (EE%)

- Vesicle size (VS)

- Zeta potential (ZP)

Procedure:

- Bilosome Preparation:

- Dissolve cholesterol, Span 60, and this compound in organic solvent

- Evaporate under reduced pressure to form thin lipid film

- Hydrate with sodium deoxycholate solution

- Sonicate using probe sonicator to obtain uniform vesicles

- Characterization:

- Determine entrapment efficiency by ultracentrifugation followed by HPLC analysis

- Measure vesicle size and zeta potential by dynamic light scattering

- Examine morphology by transmission electron microscopy

- Assess physical form by DSC and XRPD

- Stability Testing:

- Store optimized formulation at 2-8°C and 25±2°C/60±5% RH

- Sample at 0, 10, 20, and 30 days

- Evaluate appearance, entrapment efficiency, vesicle size, and drug release profile

Results and Discussion: The optimized bilosomal formulation demonstrated:

- High entrapment efficiency (88.5%)

- Appropriate vesicle size (594.6 nm)

- Negative zeta potential (-44.2 mV)

- Spherical, non-aggregated morphology

- Enhanced in vitro release compared to this compound suspension

- Stability for 30 days under refrigerated and room temperature conditions

- Significantly improved cytotoxicity against MCF-7 breast cancer and OV-2774 ovarian cancer cell lines

Sustained-Release Tablet Formulation Protocol